molecular formula C4H5F2NO B13595278 1,1-Difluoro-3-isocyanatopropane

1,1-Difluoro-3-isocyanatopropane

Cat. No.: B13595278
M. Wt: 121.09 g/mol
InChI Key: XXTZXRHKXLYZTE-UHFFFAOYSA-N
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Description

1,1-Difluoro-3-isocyanatopropane is a fluorinated organic compound containing an isocyanate (-NCO) functional group and two fluorine atoms at the first carbon of a propane backbone. This structure confers unique reactivity and physicochemical properties, making it valuable in synthesizing polymers, agrochemicals, and pharmaceuticals. The fluorine substituents enhance thermal stability and electronegativity, influencing its reactivity in nucleophilic additions or cycloadditions .

Properties

Molecular Formula

C4H5F2NO

Molecular Weight

121.09 g/mol

IUPAC Name

1,1-difluoro-3-isocyanatopropane

InChI

InChI=1S/C4H5F2NO/c5-4(6)1-2-7-3-8/h4H,1-2H2

InChI Key

XXTZXRHKXLYZTE-UHFFFAOYSA-N

Canonical SMILES

C(CN=C=O)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoro-3-isocyanatopropane can be synthesized through various methods. One common approach involves the reaction of 1,1-difluoropropane with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 1,1-difluoro-3-isocyanatopropane may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the reactivity of isocyanates and the potential hazards associated with phosgene.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-3-isocyanatopropane undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.

    Polymerization: The isocyanate group can react with itself or other isocyanates to form polyureas and polyurethanes.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Catalysts: Such as dibutyltin dilaurate, can be used to accelerate reactions involving the isocyanate group.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Polyureas and Polyurethanes: Formed through polymerization reactions.

Scientific Research Applications

1,1-Difluoro-3-isocyanatopropane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential use in the development of biologically active compounds. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of these compounds.

    Medicine: Explored for its potential use in drug discovery and development. Fluorinated compounds are often more resistant to metabolic degradation, making them attractive candidates for pharmaceuticals.

    Industry: Used in the production of specialty polymers and materials. The isocyanate group allows for the formation of polyurethanes and other polymeric materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-difluoro-3-isocyanatopropane involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of various products such as ureas and carbamates. The presence of fluorine atoms can influence the reactivity and stability of the compound, making it a valuable tool in chemical synthesis.

Comparison with Similar Compounds

1,1,1-Trifluoro-3-isocyanatopropane

  • Structure : CF₃-CH₂-NCO (vs. CHF₂-CH₂-NCO for 1,1-difluoro-3-isocyanatopropane).
  • Higher molecular weight (149.05 g/mol vs. ~123.08 g/mol for the difluoro compound) may affect volatility and solubility .
  • Applications : Used in specialty polymers requiring enhanced chemical resistance.

3,3-Difluoro-1-aminopropane Hydrochloride

  • Structure : CHF₂-CH₂-CH₂-NH₂·HCl (amine vs. isocyanate).
  • Key Differences :
    • The amine group is less reactive than isocyanate, making it a precursor rather than a direct functional group in polymerization.
    • Fluorine placement at the third carbon alters steric and electronic effects .
  • Applications : Intermediate in drug synthesis, e.g., for fluorinated bioactive molecules.

1,1-Difluoro-3-isocyanocyclobutane

  • Structure : Cyclobutane ring with -NCO and two fluorine atoms.
  • Key Differences :
    • The ring strain in cyclobutane increases reactivity compared to the linear propane backbone.
    • Boiling point and solubility differ due to structural rigidity .
  • Applications : Explored in rigid polymer frameworks.

1,1,1,3,3-Pentachloro-2,2-difluoropropane

  • Structure : CCl₃-CF₂-CHCl₂ (mixed chloro/fluoro substituents).
  • Key Differences :
    • Chlorine atoms increase molecular weight (252.30 g/mol) and toxicity compared to fully fluorinated analogs.
    • Reduced thermal stability due to weaker C-Cl bonds .
  • Applications: Historical use as a refrigerant, now phased out due to environmental concerns.

1-Fluoro-3-iodopropane

  • Structure : CH₂F-CH₂-CH₂I.
  • Key Differences :
    • Iodine’s polarizability enhances nucleophilic substitution reactivity, unlike the electrophilic isocyanate group.
    • Higher molecular weight (211.00 g/mol) impacts phase behavior .
  • Applications : Alkylating agent in organic synthesis.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Fluorine Substituents Applications
1,1-Difluoro-3-isocyanatopropane C₃H₃F₂NO ~123.08 Isocyanate (-NCO) 2 F at C1 Polymers, agrochemicals
1,1,1-Trifluoro-3-isocyanatopropane C₃H₂F₃NO 149.05 Isocyanate (-NCO) 3 F at C1 High-stability polymers
3,3-Difluoro-1-aminopropane HCl C₃H₇F₂N·HCl 138.55 Amine (-NH₂) 2 F at C3 Pharmaceutical intermediates
1,1-Difluoro-3-isocyanocyclobutane C₅H₅F₂N 117.10 Isocyanate (-NCO) 2 F at C1 Specialty polymers
1,1,1,3,3-Pentachloro-2,2-difluoropropane C₃HCl₅F₂ 252.30 Halogens 2 F, 5 Cl Obsolete refrigerants

Research Findings and Trends

  • Reactivity : Fluorine atoms at C1 in isocyanatopropane derivatives reduce electron density at the isocyanate group, slowing hydrolysis but enhancing selectivity in urethane formation .
  • Toxicity : Fluorinated isocyanates generally exhibit lower acute toxicity than chlorinated analogs, though inhalation hazards persist .
  • Synthetic Utility : Difluoro-isocyanates are preferred over trifluoro analogs in drug conjugation due to balanced reactivity and stability .

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